

A Comparative Guide to the Imaging Contrast of DOTA-Benzene Derivatives

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Compound of Interest

Compound Name: DOTA-benzene

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This guide provides an objective comparison of the imaging performance of various **DOTA-benzene** derivatives as MRI contrast agents. The data presented is compiled from multiple studies to offer a broad perspective on how benzene and its derivatives, when conjugated to the DOTA macrocycle, influence relaxivity and biodistribution.

Introduction to DOTA-Benzene Derivatives in MRI

Gadolinium-based contrast agents (GBCAs) are crucial for enhancing the quality of magnetic resonance imaging (MRI). The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate is a widely used platform for these agents due to its high thermodynamic and kinetic stability with the gadolinium(III) ion (Gd^{3+}), which minimizes the release of toxic free Gd^{3+} in vivo.[1] The addition of a benzene ring or its derivatives to the DOTA scaffold can modulate the physicochemical properties of the resulting contrast agent, impacting its relaxivity, biodistribution, and potential for targeted imaging.

The primary measure of a contrast agent's effectiveness is its relaxivity (r_1), which quantifies the agent's ability to shorten the longitudinal relaxation time (T_1) of water protons. Higher relaxivity allows for lower administered doses while maintaining or improving image contrast.[2] Factors influencing relaxivity include the number of water molecules coordinated to the gadolinium ion, the water exchange rate, and the rotational correlation time of the complex.[2] Attaching a benzene group can increase the molecular size and restrict rotation, thereby enhancing relaxivity.

Comparative Analysis of Relaxivity

The following table summarizes the longitudinal relaxivity (r_1) of several **DOTA-benzene** and related derivatives from various studies. It is important to note that direct comparison between studies should be made with caution, as experimental conditions such as magnetic field strength and temperature can significantly affect relaxivity values.

Compound	Description	r_1 (mM ⁻¹ s ⁻¹)	Magnetic Field (T)	Temperature (°C)	Medium	Reference
Gd-DOTA	Unsubstituted DOTA complex (benchmark)	~3.5 - 4.0	1.4 - 1.5	37	Water/Plasma	[1][3]
Gd-BOPTA (Gadobenate)	DOTA derivative with a benzyloxy-methyl group	~5.4 - 6.2	1.5	37	Human Whole Blood	[3]
(TSAP)Gd-LS	Chiral DOTA with aromatic arms and sulfonate groups	7.4	1.4	37	Water	[1]
(SAP)Gd-LS	Chiral DOTA with aromatic arms and sulfonate groups	14.5	1.4	37	Water	[1]
GdIII-DOTA-EN-PBA	Phenylboronic acid derivative for tumor targeting	6.24	0.47 (20 MHz)	25	Not specified	[4]
(GdIII-DOTA-EN) ₂ -PBA	Dimeric phenylboronic acid derivative	8.71 (per Gd)	0.47 (20 MHz)	25	Not specified	[4]

Biodistribution of DOTA-Benzene Derivatives

The biodistribution of a contrast agent determines its clinical utility. Most small-molecule GBCAs, including DOTA and its simple derivatives, are extracellular fluid agents that are rapidly cleared by the kidneys.^[5] The introduction of lipophilic benzene groups can alter this profile, potentially leading to increased hepatobiliary excretion.

Compound	Key Biodistribution Findings	Animal Model	Reference
Gd-DOTA	Rapid renal clearance.	Mice	[1]
Gd-LS & Gd-T	Similar distribution to Gd-DOTA but with longer retention in plasma in the first 30 minutes. Higher concentration observed in the kidney.	Mice	[1]
Gd-BOPTA	Exhibits both renal and hepatobiliary excretion due to its lipophilic benzyl group.	Humans	[3]

Experimental Protocols

T₁ Relaxivity Measurement

The longitudinal relaxivity (r_1) is determined by measuring the T₁ relaxation times of aqueous solutions containing varying concentrations of the gadolinium-based contrast agent.

- **Sample Preparation:** A series of dilutions of the contrast agent are prepared in the desired medium (e.g., deionized water, phosphate-buffered saline, or plasma) to achieve a range of concentrations (typically 0.1 to 1.0 mM).

- **T₁ Measurement:** The T₁ of each sample is measured using an NMR spectrometer or an MRI scanner. The most common method is the inversion-recovery pulse sequence. This involves applying a 180° pulse to invert the net magnetization, followed by a variable delay (inversion time, TI), and then a 90° pulse to read the signal. The signal intensity is measured for a range of TI values.
- **Data Analysis:** The signal intensity as a function of TI is fitted to an exponential recovery curve to determine the T₁ for each concentration.
- **Relaxivity Calculation:** The relaxation rate (1/T₁) is plotted against the concentration of the contrast agent. The slope of the resulting line, determined by linear regression, is the longitudinal relaxivity (r₁), expressed in units of mM⁻¹s⁻¹.

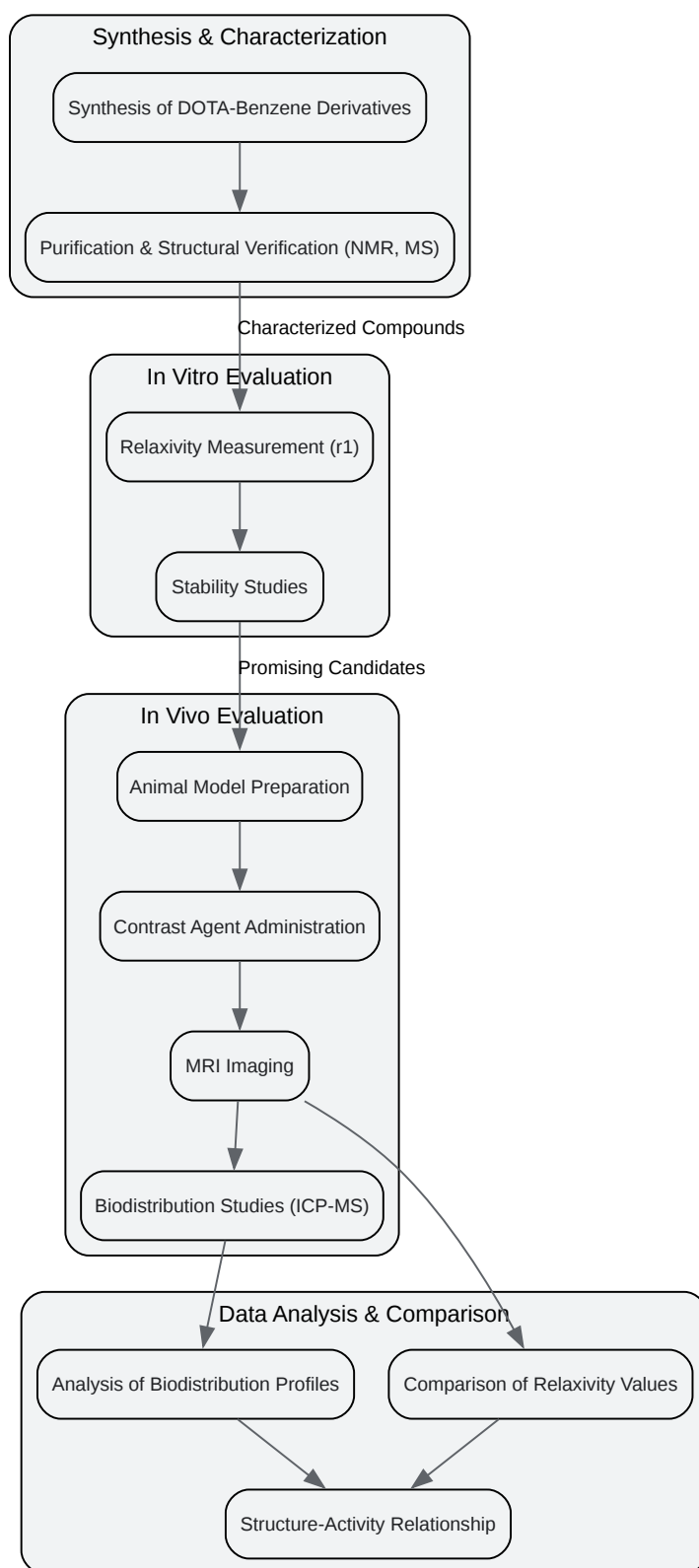
In Vivo Biodistribution Study

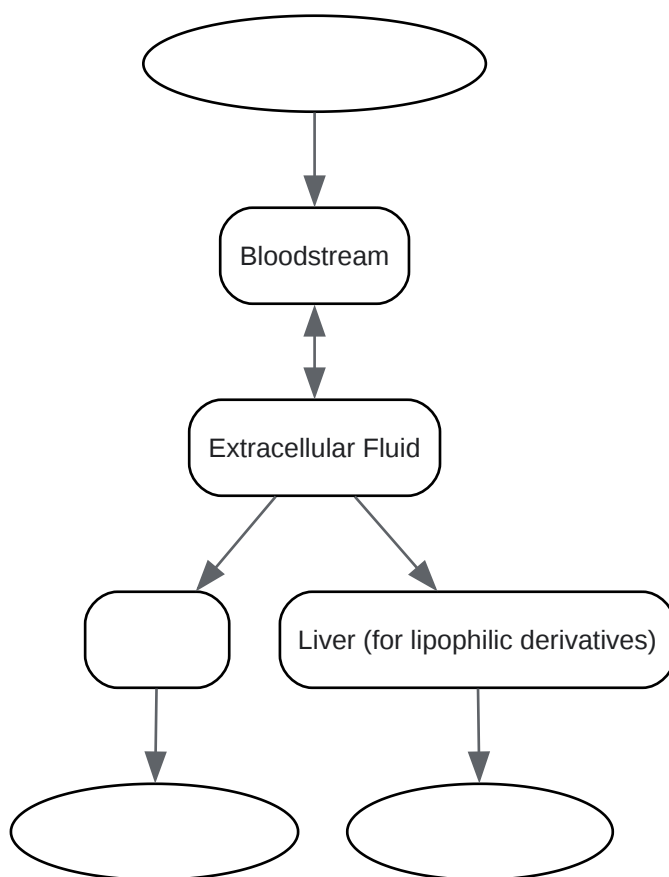
Biodistribution studies are performed in animal models to determine the uptake and clearance of the contrast agent in various organs.

- **Animal Model:** Typically, mice or rats are used. For tumor imaging studies, xenograft models may be employed.
- **Contrast Agent Administration:** The contrast agent is administered intravenously (e.g., via tail vein injection) at a specific dose (e.g., 0.1 mmol/kg body weight).
- **Tissue Collection:** At various time points post-injection (e.g., 5, 15, 30, 60, 180, and 360 minutes), animals are euthanized, and major organs (e.g., liver, kidneys, spleen, heart, lungs, and muscle) are harvested. Blood and urine samples are also collected.
- **Gadolinium Quantification:** The amount of gadolinium in each tissue sample is quantified using inductively coupled plasma mass spectrometry (ICP-MS).
- **Data Analysis:** The gadolinium concentration is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the agent's accumulation in different organs over time.

Visualizations

Experimental Workflow for Comparing DOTA-Benzene Derivatives





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